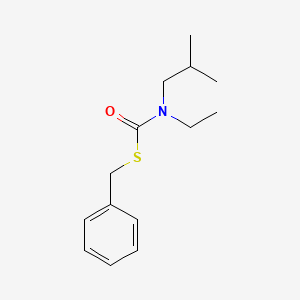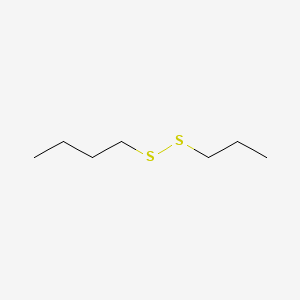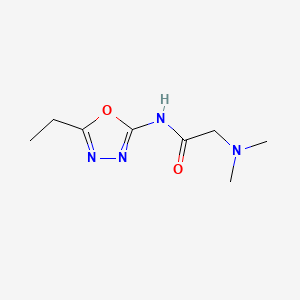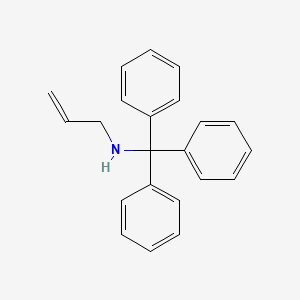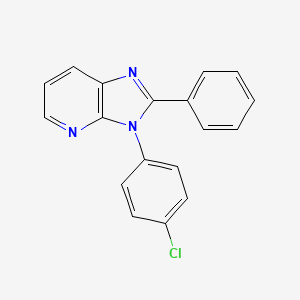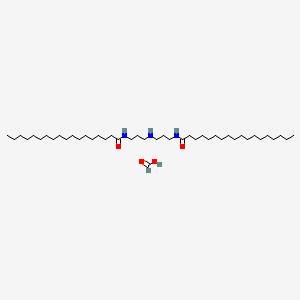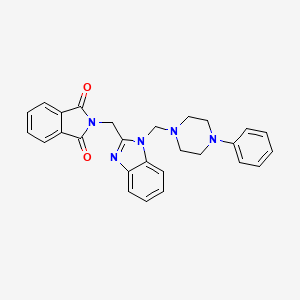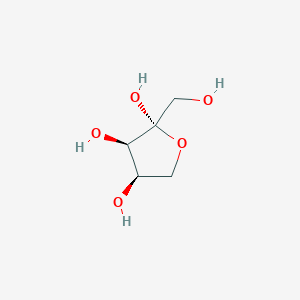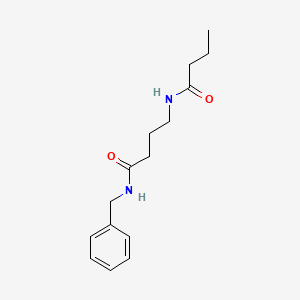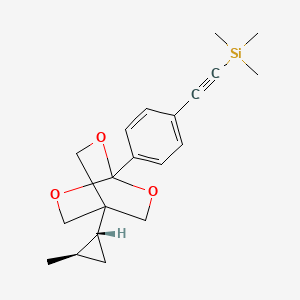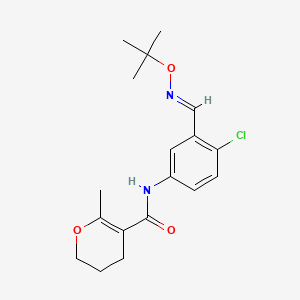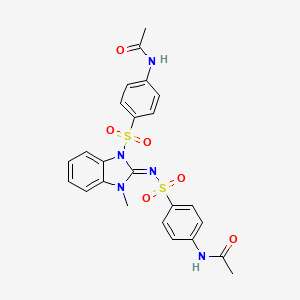
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide is a complex organic compound with a molecular formula of C22H22N4O6S2 and a molecular weight of 502.572 g/mol This compound is known for its unique structure, which includes both benzimidazole and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure with sulfonamide and acetyl groups.
Acetanilide, 4’-sulfanilyl-: Contains sulfonamide and acetyl groups but lacks the benzimidazole moiety.
N-Acetyldapsone: Another sulfonamide derivative with acetyl groups.
Uniqueness
N-(4-(((1-((4-(Acetylamino)phenyl)sulfonyl)-1,3-dihydro-3-methyl-2H-benzimidazol-2-ylidene)amino)sulfonyl)phenyl)acetamide is unique due to its combination of benzimidazole and sulfonamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
193696-70-7 |
|---|---|
Molekularformel |
C24H23N5O6S2 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
N-[4-[(E)-[1-(4-acetamidophenyl)sulfonyl-3-methylbenzimidazol-2-ylidene]amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H23N5O6S2/c1-16(30)25-18-8-12-20(13-9-18)36(32,33)27-24-28(3)22-6-4-5-7-23(22)29(24)37(34,35)21-14-10-19(11-15-21)26-17(2)31/h4-15H,1-3H3,(H,25,30)(H,26,31)/b27-24+ |
InChI-Schlüssel |
SMMZMYKRLROKIK-SOYKGTTHSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/2\N(C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


